2-Bromo-6-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-Bromo-6-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It features a pyridine ring substituted with bromine, chlorine, and a boronic ester group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:
Starting Material: The synthesis begins with 2,6-dichloro-5-methylpyridine.
Bromination: The starting material undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the boronic ester group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The boronic ester group can be oxidized to a hydroxyl group or reduced to a borane.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it invaluable in the construction of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, derivatives of this compound are explored for their potential therapeutic properties. The boronic ester group is particularly interesting for its ability to interact with biological molecules, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of materials with specific electronic properties. It is also employed in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves several key steps:
Oxidative Addition: In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloro-5-methylpyridine: Lacks the boronic ester group, making it less versatile in coupling reactions.
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
The presence of both halogen atoms and a boronic ester group in 2-Bromo-6-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it uniquely suited for a wide range of synthetic applications. Its ability to participate in Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds .
Properties
CAS No. |
1010101-11-7 |
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Molecular Formula |
C12H16BBrClNO2 |
Molecular Weight |
332.43 g/mol |
IUPAC Name |
2-bromo-6-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H16BBrClNO2/c1-7-6-8(9(14)16-10(7)15)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3 |
InChI Key |
RQEIVQVWOAOIQR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2Br)Cl)C |
Origin of Product |
United States |
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